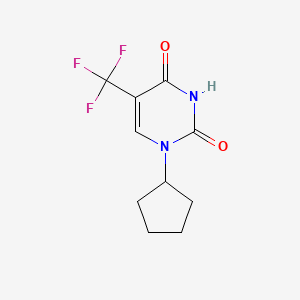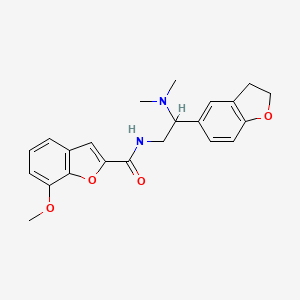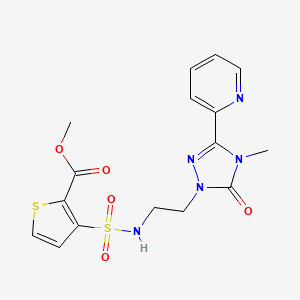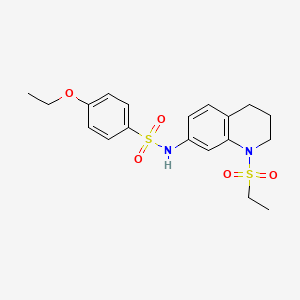
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione, also known as CP-673451, is a small molecule inhibitor of the platelet-derived growth factor receptor (PDGFR) tyrosine kinase. It has been shown to have potential therapeutic applications in the treatment of cancer, particularly in the inhibition of tumor growth and angiogenesis. In
Wirkmechanismus
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione works by inhibiting the activity of the PDGFR tyrosine kinase, which is overexpressed in many types of cancer. By inhibiting this enzyme, this compound blocks the signaling pathways that promote tumor growth and angiogenesis. This leads to the inhibition of tumor growth and the prevention of metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical studies. It has also been shown to be well-tolerated in animal models, with no significant toxicity observed at therapeutic doses. This compound has been shown to inhibit angiogenesis in vivo, which is critical for the growth and metastasis of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione is its high potency and selectivity for the PDGFR tyrosine kinase. This makes it an attractive candidate for the development of targeted cancer therapies. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the development of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione as a cancer therapy. One potential direction is the combination of this compound with other targeted therapies, such as inhibitors of the epidermal growth factor receptor (EGFR) or the vascular endothelial growth factor receptor (VEGFR). Another direction is the development of more potent and selective inhibitors of the PDGFR tyrosine kinase, which could further improve the efficacy of this compound as a cancer therapy. Additionally, the development of novel drug delivery systems could help to overcome the solubility issues associated with this compound, allowing for more effective administration in vivo.
Synthesemethoden
The synthesis of 1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione involves the reaction of 5-chloro-1-cyclopentylpyrimidine-2,4(1H,3H)-dione with trifluoromethylamine in the presence of a palladium catalyst. The resulting compound is then purified by column chromatography to yield this compound in high purity.
Wissenschaftliche Forschungsanwendungen
1-Cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione has been extensively studied for its potential therapeutic applications in the treatment of cancer. It has been shown to inhibit the growth of various types of tumors, including glioblastoma, lung cancer, and breast cancer. This compound has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is critical for tumor growth and metastasis.
Eigenschaften
IUPAC Name |
1-cyclopentyl-5-(trifluoromethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2O2/c11-10(12,13)7-5-15(6-3-1-2-4-6)9(17)14-8(7)16/h5-6H,1-4H2,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDCEBMSOGCUMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=C(C(=O)NC2=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-(fluorosulfonylmethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B2748008.png)
![[1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2748010.png)

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(4-chlorobenzyl)acetamide](/img/structure/B2748015.png)


![N-[(2Z)-3-benzyl-1,3-thiazol-2(3H)-ylidene]-2-chloroacetamide](/img/structure/B2748018.png)
![(E)-N-[2-(2-Bicyclo[2.2.1]heptanyl)-6-oxopiperidin-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2748019.png)
![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-6-phenyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2748020.png)
![[6-Fluoro-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]methanamine](/img/structure/B2748021.png)



